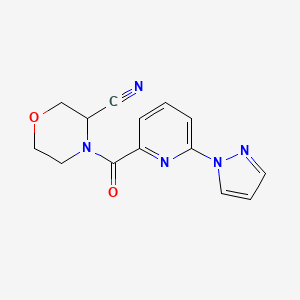

4-(6-Pyrazol-1-ylpyridine-2-carbonyl)morpholine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

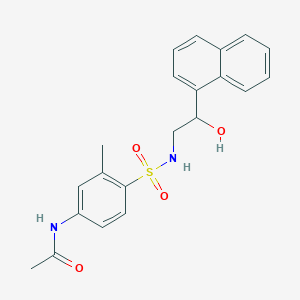

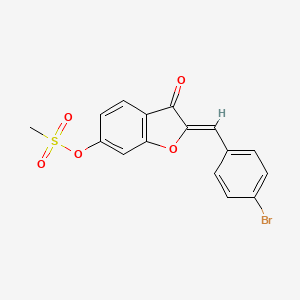

The compound “4-(6-Pyrazol-1-ylpyridine-2-carbonyl)morpholine-3-carbonitrile” is a chemical compound with the molecular formula C14H13N5O2 and a molecular weight of 283.291. It is a derivative of pyrazole, a nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “4-(6-Pyrazol-1-ylpyridine-2-carbonyl)morpholine-3-carbonitrile”, involves the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde . This reaction affords 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile, which then reacts with a series of 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles .Molecular Structure Analysis

The molecular structure of “4-(6-Pyrazol-1-ylpyridine-2-carbonyl)morpholine-3-carbonitrile” is based on a pyrazole core, a five-membered ring containing two nitrogen atoms . The pyrazole core is attached to a pyridine ring through a carbonyl group, and a morpholine ring through a carbonitrile group.Chemical Reactions Analysis

The reactivity of the intermediate compound 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored . This led to the formation of “4-(6-Pyrazol-1-ylpyridine-2-carbonyl)morpholine-3-carbonitrile” and other derivatives .Scientific Research Applications

Synthesis and Anti-inflammatory Activity

The compound 4-(6-Pyrazol-1-ylpyridine-2-carbonyl)morpholine-3-carbonitrile has been explored for its potential in synthesizing chalcones and pyridine-3-carbonitriles with anti-inflammatory activity. In a study, chalcones derived from the reaction of 4-formyl pyrazole with morpholinoacetophene, followed by further reactions to yield pyridine-3-carbonitriles, showed promising anti-inflammatory effects in a carrageenan-induced rat paw edema model, indicating the compound's utility in developing anti-inflammatory agents (Gadhave & Bhagwat, 2017).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Pyrazolopyridine derivatives synthesized using 4-(6-Pyrazol-1-ylpyridine-2-carbonyl)morpholine-3-carbonitrile were investigated for their effectiveness in protecting mild steel against corrosion in acidic environments. These derivatives demonstrated mixed-type inhibition behavior, suggesting their potential as corrosion inhibitors for industrial applications (Dandia, Gupta, Singh, & Quraishi, 2013).

Drug Development and Antimicrobial Activity

The compound has also found applications in drug development, particularly in synthesizing novel pyridine and fused pyridine derivatives with potential antimicrobial and anticancer activities. For instance, derivatives synthesized from reactions involving 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile showed promising results against various bacterial and fungal strains, highlighting the compound's versatility in medicinal chemistry (Al-Issa, 2012).

Advanced Material Applications

Furthermore, the compound has been explored for its applications in advanced materials, such as in the synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation for antitumor and antimicrobial activities. This showcases the compound's potential in creating new materials with significant biological activities (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).

Future Directions

The future directions for research on “4-(6-Pyrazol-1-ylpyridine-2-carbonyl)morpholine-3-carbonitrile” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the diverse biological applications of pyrazole derivatives , there is potential for the development of new therapeutic agents based on these compounds.

properties

IUPAC Name |

4-(6-pyrazol-1-ylpyridine-2-carbonyl)morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c15-9-11-10-21-8-7-18(11)14(20)12-3-1-4-13(17-12)19-6-2-5-16-19/h1-6,11H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLPHXOKNQXHKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=NC(=CC=C2)N3C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Pyrazol-1-ylpyridine-2-carbonyl)morpholine-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2808410.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2808418.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2808432.png)

![[(3aS,7aR)-7a-(hydroxymethyl)-octahydro-1H-isoindol-3a-yl]methanol hydrochloride](/img/structure/B2808433.png)